

Application Notes and Protocols for High-Throughput Screening with MLS000545091

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Compound of Interest

Compound Name: MLS000545091

Cat. No.: B1676673

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These application notes provide a comprehensive overview of the high-throughput screening (HTS) campaign that led to the identification of **MLS000545091** as a potent and selective inhibitor of human epithelial 15-lipoxygenase-2 (15-LOX-2). Detailed protocols for the primary screen and subsequent selectivity assays are provided to facilitate replication and further investigation.

Introduction

Lipoxygenase (LOX) enzymes are critical mediators in the biosynthesis of leukotrienes and lipoxins, which are involved in inflammatory signaling pathways.^{[1][2]} Human epithelial 15-lipoxygenase-2 (15-LOX-2) is of particular interest as a therapeutic target due to its association with the suppression of tumor growth in epithelial-derived cancers.^{[1][2]} The identification of potent and selective inhibitors for 15-LOX-2 is crucial for elucidating its physiological roles and for the development of novel therapeutics. **MLS000545091** was identified from a large-scale quantitative high-throughput screen (qHTS) of over 100,000 compounds.^{[1][2]} It acts as a mixed-type inhibitor of 15-LOX-2, demonstrating significant selectivity over other LOX and cyclooxygenase (COX) isozymes.^{[1][2]}

Data Presentation

The inhibitory activity and selectivity of **MLS000545091** were characterized through a series of enzymatic assays. The key quantitative data are summarized in the table below for easy

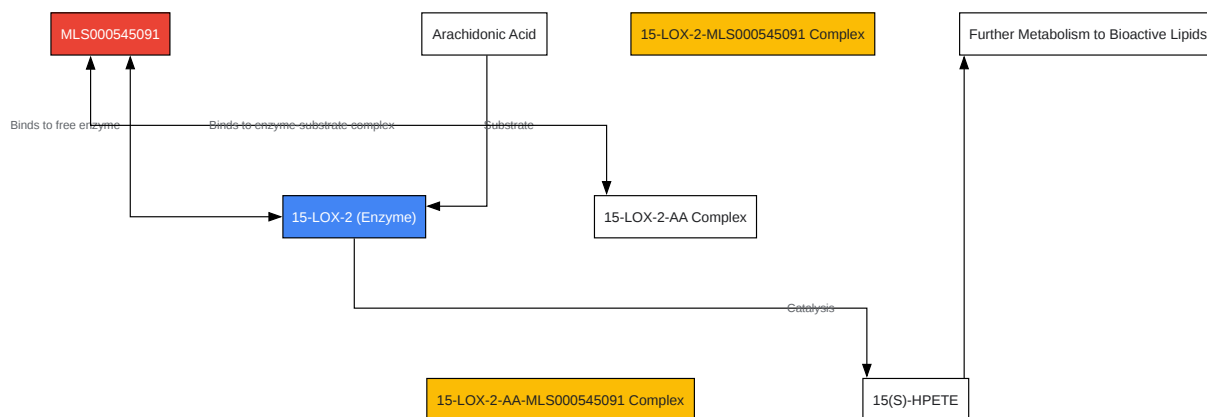
comparison.

Target Enzyme	Assay Type	Metric	Value (μM)	Selectivity vs. 15-LOX-2
Human 15-LOX-2	qHTS (Xylenol Orange)	Ki	0.9 ± 0.4	-
Human 5-LOX	UV-Vis Spectroscopy	IC50	>20	~20-fold
Human 12-LOX	UV-Vis Spectroscopy	IC50	>50	>50-fold
Human 15-LOX-1	UV-Vis Spectroscopy	IC50	>35	~40-fold
Human COX-1	Oxygen Electrode	% Inhibition @ 20 μM	Low	High
Human COX-2	Oxygen Electrode	% Inhibition @ 20 μM	Low	High

Table 1: Inhibitory activity and selectivity of **MLS000545091** against various lipoxygenase and cyclooxygenase isozymes. Data sourced from Jameson et al., 2014.[\[1\]](#)[\[2\]](#)

Signaling Pathway and Inhibition Mechanism

The canonical lipoxygenase pathway involves the conversion of arachidonic acid to hydroperoxyeicosatetraenoic acids (HPETEs). **MLS000545091** disrupts this pathway by inhibiting 15-LOX-2. As a mixed-type inhibitor, it can bind to both the free enzyme and the enzyme-substrate complex, thereby impeding the catalytic reaction.



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References

- 1. A High Throughput Screen Identifies Potent and Selective Inhibitors to Human Epithelial 15-Lipoxygenase-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A High Throughput Screen Identifies Potent and Selective Inhibitors to Human Epithelial 15-Lipoxygenase-2 | PLOS One [journals.plos.org]

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